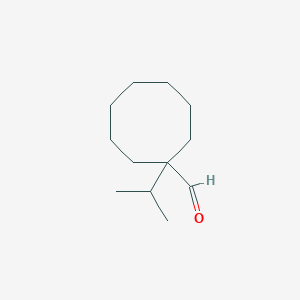

1-(Propan-2-yl)cyclooctane-1-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H22O |

|---|---|

Molecular Weight |

182.30 g/mol |

IUPAC Name |

1-propan-2-ylcyclooctane-1-carbaldehyde |

InChI |

InChI=1S/C12H22O/c1-11(2)12(10-13)8-6-4-3-5-7-9-12/h10-11H,3-9H2,1-2H3 |

InChI Key |

FUXOGPABTOHNSY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(CCCCCCC1)C=O |

Origin of Product |

United States |

Contextualization Within Cyclic and Substituted Aldehyde Chemistry

Aldehydes are organic compounds characterized by a carbonyl group (C=O) where the carbon atom is bonded to at least one hydrogen atom. msu.edu This functional group, often written as -CHO, is highly polarized due to the high electronegativity of oxygen relative to carbon, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack. ncert.nic.inlibretexts.org When the aldehyde group is attached to a cycloalkane ring, the compound is named by adding the suffix "carbaldehyde" to the full name of the cycloalkane. ncert.nic.in

1-(Propan-2-yl)cyclooctane-1-carbaldehyde is a prime example of a substituted cyclic aldehyde. Its chemistry is governed by the interplay between the reactive aldehyde functionality and the steric and electronic properties of the cyclooctane (B165968) ring and the isopropyl substituent. The presence of substituents on a cyclic framework can profoundly influence the molecule's conformation and, consequently, the accessibility and reactivity of the functional group. msu.edu The study of such molecules provides valuable insights into how steric hindrance and conformational preferences dictate the outcomes of chemical reactions.

Significance As a Research Target in Medium Ring Systems

Cycloalkanes are broadly categorized by ring size, and cyclooctane (B165968) falls into the category of "medium rings" (8-11 atoms). Unlike the well-studied five- and six-membered rings, medium-ring systems present unique chemical challenges and opportunities. They are often characterized by significant strain, which is a combination of angle strain, eclipsing (torsional) strain, and transannular strain (steric hindrance between atoms on opposite sides of the ring). msu.edu

Cycloheptane and cyclooctane, for instance, have greater strain than the virtually strain-free cyclohexane, largely due to this transannular crowding. msu.edu This inherent strain and conformational complexity make medium-ring systems like cyclooctane fascinating research targets. The introduction of substituents, as in 1-(Propan-2-yl)cyclooctane-1-carbaldehyde, further complicates the conformational landscape. Research into such molecules is crucial for a deeper understanding of the conformational dynamics of medium-sized rings and for developing synthetic methodologies that can control reactivity and stereochemistry in these challenging systems.

Structural Features and Stereochemical Implications for Reactivity

Direct Formylation Strategies and Mechanistic Considerations

Direct formylation involves the introduction of a formyl group (-CHO) directly onto the cyclooctane ring. These methods are often sought after for their atom economy and potential to simplify synthetic routes.

C-H Bond Activation and Formylation Reactions for Aldehyde Synthesis

The direct conversion of a C-H bond to a C-CHO group is a powerful transformation in organic synthesis. libretexts.org While challenging on saturated hydrocarbons like cyclooctane due to the high bond dissociation energy of C(sp³)-H bonds, transition-metal-catalyzed C-H activation has emerged as a promising strategy. wikipedia.org For a substrate such as isopropylcyclooctane, the tertiary C-H bond at the point of substitution would be the most likely site for activation due to its relative weakness compared to the secondary C-H bonds of the ring.

The general mechanism for such a reaction would likely involve the coordination of a transition metal catalyst to the substrate, followed by cleavage of the C-H bond to form a metallacyclic intermediate. Subsequent reaction with a formylating agent, such as carbon monoxide or a formaldeyde equivalent, would lead to the formation of the aldehyde product and regeneration of the catalyst. wikipedia.org While direct C-H formylation of simple alkanes is still a developing field, related C-H functionalization reactions on cycloalkanes have been demonstrated, suggesting the feasibility of this approach. lumenlearning.com

Electrochemical Approaches to Aldehyde Production

Electrochemical methods offer a green and often mild alternative to traditional chemical synthesis. The electrochemical synthesis of aldehydes can be approached in several ways, including the oxidation of primary alcohols or the reduction of carboxylic acids and their derivatives. numberanalytics.com In the context of direct formylation, electrochemical methods could be employed to generate reactive formylating species in situ or to facilitate the C-H activation process.

For instance, an electrochemical protocol for the formylation of aryl halides using dimethylformamide (DMF) as both the solvent and formyl source has been developed. wikipedia.org While this method targets sp² C-H bonds, it highlights the potential of electrochemistry to generate formylating agents under controlled conditions. The application of such a method to a saturated carbocycle like isopropylcyclooctane would require significant adaptation, likely involving a mediator to facilitate the initial C-H bond cleavage.

Catalytic Systems for Direct Formylation (e.g., Copper-catalyzed)

Copper-based catalytic systems have been investigated for various formylation reactions. For example, copper-catalyzed direct formylation of alkenyl C-H bonds has been successfully developed for the synthesis of α,β-unsaturated aldehydes. organic-chemistry.orgwikipedia.orgblogspot.com These reactions often utilize a stoichiometric formylating reagent, and the mechanism can proceed through a carbocation process. organic-chemistry.org

While these reported copper-catalyzed formylations are specific to unsaturated systems, the rich chemistry of copper, which can access multiple oxidation states, makes it a candidate for catalyzing the formylation of saturated C-H bonds as well. A hypothetical copper-catalyzed formylation of isopropylcyclooctane would likely involve a radical-based mechanism or an organometallic intermediate, depending on the specific catalyst and reaction conditions employed.

Approaches Involving Cyclooctane Ring Formation and Subsequent Derivatization

These strategies involve constructing the substituted cyclooctane ring or modifying a pre-existing cyclooctane derivative, followed by chemical transformations to introduce the carbaldehyde functionality.

Oxidative Routes from Cyclooctane Precursors

Oxidation of a Primary Alcohol: A reliable and common method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol. In this case, the precursor would be (1-(propan-2-yl)cyclooctyl)methanol. This alcohol could be synthesized, for example, through the reaction of cyclooctanecarboxylic acid methyl ester with an excess of isopropyl Grignard reagent, followed by reduction of the resulting ketone. The subsequent oxidation of the primary alcohol to this compound can be achieved using a variety of reagents that are known to minimize over-oxidation to the carboxylic acid. libretexts.orgwikipedia.orgchemguide.co.uk

| Oxidizing Agent | Description | Selectivity for Aldehyde |

| Pyridinium chlorochromate (PCC) | A milder version of chromic acid that can oxidize primary alcohols to aldehydes. libretexts.org | High, minimizes over-oxidation. |

| Dess-Martin periodinane (DMP) | A hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes. libretexts.org | High, often used for sensitive substrates. |

| Swern Oxidation | Utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, followed by a hindered base. lumenlearning.com | High, proceeds under mild conditions. |

Oxidative Cleavage of an Alkene: Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. wikipedia.orgyoutube.comyoutube.com To synthesize this compound via this route, a suitable alkene precursor such as isopropylidenecyclooctane would be required. This precursor could be prepared from cyclooctanone (B32682) via a Wittig reaction with isopropyltriphenylphosphonium (B8661593) bromide. libretexts.orgwikipedia.orgrsc.orgresearchgate.net Subsequent ozonolysis with a reductive workup (e.g., using dimethyl sulfide (B99878) or zinc) would cleave the double bond to yield the target aldehyde and acetone. youtube.comyoutube.com

Allylation and Organometallic Additions to Carbonyl Compounds within Cyclic Scaffolds

Grignard and Organolithium Additions: A versatile approach to constructing the carbon skeleton of the target molecule starts with cyclooctanone. Reaction of cyclooctanone with isopropylmagnesium bromide (a Grignard reagent) would yield 1-isopropylcyclooctan-1-ol. youtube.comwikipedia.orgnih.govgoogle.comrsc.org This tertiary alcohol, however, cannot be directly oxidized to the target aldehyde. Therefore, a one-carbon homologation would be necessary. This could involve, for example, conversion of the tertiary alcohol to a halide, followed by displacement with cyanide and subsequent reduction to the aldehyde. A more direct, albeit multi-step, approach would be to perform a one-carbon homologation of cyclooctanone to form cyclooctanecarbaldehyde (B1346818) first, followed by the addition of the isopropyl group at the alpha position.

Stereoselective and Enantioselective Synthesis Strategies for Branched Cyclic Aldehydes

Achieving stereocontrol in the synthesis of α-branched aldehydes is crucial for accessing enantiomerically pure compounds. nih.gov These aldehydes are challenging substrates due to issues of reactivity and selectivity. researchgate.netresearchgate.net The formation of transient trisubstituted enamines or enolates can lead to attenuated reactivity and the potential for mixtures of E/Z isomers, complicating facial discrimination by incoming reagents. nih.govresearchgate.net Despite these hurdles, numerous catalytic approaches have been developed over the past two decades. nih.govresearchgate.net

Enantioselective addition reactions are a cornerstone of asymmetric synthesis. For branched aldehydes, this can involve either the addition of a nucleophile to the aldehyde's carbonyl group or the addition of the aldehyde (acting as a nucleophile via an enamine intermediate) to an electrophile.

One notable strategy involves the synergistic use of multiple catalysts. For instance, a combination of a peptide catalyst and a gold catalyst has been successfully employed for the enantioselective addition of branched aldehydes to allenamides. This dual-catalyst system provides γ,δ-enamide aldehydes that feature a fully substituted, benzylic stereogenic center in good yields and with high enantioselectivities. nih.govethz.ch Another approach is the highly enantioselective addition of diethylzinc (B1219324) to α-branched aldehydes, catalyzed by a chiral 1-phenyl-2-piperidinopropane-1-thiol, which yields secondary alcohols with almost perfect enantiomeric excess (ee). rsc.org Similarly, the addition of alkyne nucleophiles to branched aliphatic aldehydes has been achieved with high chemical and optical yields using catalytic zinc salt systems. nih.gov

Table 1: Examples of Enantioselective Addition Reactions with Branched Aldehydes

| Reaction Type | Aldehyde Substrate | Reagent/Electrophile | Catalyst System | Yield | Enantioselectivity (ee) | Reference |

| Addition to Allenamide | Branched Alkyl-Aryl Aldehydes | Allenamides | Tripeptide and Gold Complex | 60-80% | 78-83% | nih.gov, ethz.ch |

| Diethylzinc Addition | α-Branched Aldehydes | Diethylzinc | (1R,2S)-(–)-1-phenyl-2-piperidinopropane-1-thiol | - | ~100% | rsc.org |

| Alkyne Addition | Aliphatic α-Branched Aldehydes | Zinc Alkynylides | Zinc Salt / Chiral Ligand | High | High | nih.gov |

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org

Dynamic kinetic resolution (DKR) is an advanced form of this method that can theoretically convert a racemic mixture entirely into a single enantiomer of the product. chemistryviews.org In DKR, the starting material's enantiomers are continuously interconverted while one is selectively removed from the equilibrium through a reaction. chemistryviews.orgnih.gov A dual-catalyst system for the DKR of racemic α-allyl aldehydes has been developed, using a primary amine for racemization (via enamine formation) and a chiral cationic rhodium catalyst for hydroacylation to generate cyclopentanones with high enantio- and diastereoselectivity. chemistryviews.orgnih.gov Peptide-based catalysts have also been shown to effectively resolve β-branched aldehydes through conjugate addition reactions, providing access to enantioenriched β-chiral aldehydes with broad functional group tolerance. acs.org

Table 2: Methodologies for Kinetic Resolution of Chiral Aldehydes

| Resolution Method | Substrate Type | Catalyst System | Key Transformation | Outcome | Reference |

| Dynamic Kinetic Resolution (DKR) | Racemic α-Allyl Aldehydes | Primary Amine and Cationic Rh-catalyst | Intramolecular Hydroacylation | α,γ-disubstituted cyclopentanones with high ee and de | chemistryviews.org, nih.gov |

| Kinetic Resolution | Racemic β-Branched Aldehydes | Peptide Catalyst | Conjugate Addition to Nitroolefins | Enantioenriched β-branched aldehydes and γ-nitroaldehydes | acs.org |

| Chemoenzymatic DKR | Racemic Aldehydes | Lipase and Metal Catalyst | Acylation/Transesterification | Enantiopure alcohols, esters, or related derivatives | researchgate.net |

The direct installation of a functional group at the α-position of a branched aldehyde to create a quaternary stereocenter is a formidable synthetic challenge. mdpi.com This transformation requires overcoming the steric hindrance and controlling the stereochemistry of the newly formed C-C or C-heteroatom bond. researchgate.net

Both organocatalytic and metal-catalyzed approaches have been developed. nih.gov Pioneering work demonstrated the feasibility of proline-catalyzed electrophilic amination of α-branched aldehydes using dialkyl azodicarboxylates, though initial results showed modest efficiency and enantiocontrol. mdpi.com More advanced methods combine multiple catalytic systems. For example, the direct α-allylation of α-branched aldehydes has been achieved using a dual system comprising an achiral palladium complex (for Tsuji-Trost allylation) and a chiral primary α-amino acid (for enamine catalysis), successfully constructing quaternary carbon stereocenters with high enantioselectivity. acs.org

Table 3: Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes

| Functionalization | Electrophile | Catalyst System | Yield | Enantioselectivity (ee) | Reference |

| α-Amination | Dialkyl Azodicarboxylates | L-Proline | - | Modest | mdpi.com |

| α-Allylation | Allyl Ester | Achiral Pd Complex + Chiral α-Amino Acid | Good | High | acs.org |

| Addition to Nitroolefins | Nitroolefins | Bifunctional Brønsted Base/H-bonding Catalyst | - | High | mdpi.com |

Green Chemistry Principles in Aldehyde Synthesis Relevant to the Compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com Key principles applicable to aldehyde synthesis include the use of catalytic reagents over stoichiometric ones, maximizing atom economy, employing safer solvents and reaction conditions, and utilizing renewable feedstocks. sigmaaldrich.compnas.org

The oxidation of primary alcohols is a primary route to aldehydes. Traditional methods often rely on stoichiometric amounts of toxic and hazardous chromium or manganese reagents. researchgate.net Green chemistry promotes the use of catalytic methods with environmentally benign oxidants like molecular oxygen (from air) or hydrogen peroxide (H₂O₂). nih.govinnoget.com

Numerous catalytic systems have been developed for the aerobic oxidation of alcohols. These often involve transition metals like copper, palladium, or iron combined with ligands or co-catalysts such as TEMPO (2,2,6,6-tetramethylpiperidin-1-yloxy radical) and its derivatives. organic-chemistry.org For example, a catalyst system of (bpy)CuI/TEMPO enables the efficient aerobic oxidation of a wide array of primary alcohols to aldehydes at room temperature using ambient air. organic-chemistry.org Another approach uses hydrogen peroxide as the oxidant in the presence of a selenium catalyst in water, providing an ecofriendly protocol for converting aldehydes to carboxylic acids, but similar principles apply to alcohol oxidation. nih.gov An exceptionally green method involves the oxidation of aldehydes to carboxylic acids using ambient air as the sole oxidant without any external catalyst, demonstrating outstanding functional group tolerance. acs.org

Table 4: Green Oxidation Methods for Aldehyde Synthesis and Transformation

| Substrate | Oxidant | Catalyst System | Conditions | Key Advantage | Reference |

| Primary Alcohols | Air | (bpy)CuI/TEMPO | Room Temperature | Uses ambient air as oxidant | organic-chemistry.org |

| Primary Alcohols | Air | Fe(NO₃)₃·9H₂O / 9-azabicyclo[3.3.1]nonan-N-oxyl | Room Temperature | Efficient and broad scope | organic-chemistry.org |

| Aldehydes | H₂O₂ (30% aq.) | Diphenyl Diselenide (catalytic) | Water, 50°C | Recyclable aqueous medium | nih.gov |

| Aldehydes | Air | None (Catalyst-free) | Neat or in Solvent | Exceptionally simple and green | acs.org |

| Various Alcohols | H₂O₂ | FeCl₃/Deep Eutectic Solvent | Solvent-free | Fast reaction times (2-15 min) | nih.gov |

Mechanochemistry utilizes mechanical energy, typically through ball milling, to induce chemical reactions, often in the absence of a solvent or with minimal solvent (liquid-assisted grinding). nih.gov This technique aligns with green chemistry principles by reducing solvent waste, lowering energy consumption, and sometimes enabling reactions that are difficult in solution. nih.govnih.gov

Mechanochemical methods have been successfully applied to aldehyde synthesis and transformations. For instance, the allylation of aromatic and aliphatic aldehydes has been achieved using potassium allyltrifluoroborate and water under milling conditions. nih.gov This method is selective for aldehydes over ketones and can be enhanced with lanthanide catalysts. nih.gov Solvent-free mechanochemical paths have also been developed for converting aldehydes into oximes using hydroxylamine, a process that is robust and suitable for a range of substrates. rsc.orgresearchgate.net The Wittig reaction, a key C-C bond-forming reaction involving aldehydes, can also be performed in a one-pot, solvent-free mechanochemical process. nih.gov

Table 5: Mechanochemical Reactions Involving Aldehydes

| Reaction Type | Reagents | Conditions | Outcome | Reference |

| Allylation | Aldehyde, Potassium Allyltrifluoroborate, Water | Ball Milling | Homoallylic alcohols | nih.gov |

| Oxime Formation | Aldehyde, Hydroxylamine, NaOH | Ball Milling (Solvent-free) | Aldoximes in high conversion | rsc.org, researchgate.net |

| Wittig Reaction | Organic Halide, Triphenylphosphine, K₂CO₃, Aldehyde | Ball Milling (One-pot, Solvent-free) | Alkenes | nih.gov |

| Pinacol Coupling | Aromatic Aldehydes, Zn-ZnCl₂ | High-Speed Vibration Mill (Solvent-free) | 1,2-Diols | researchgate.net |

Chemical Transformations of the Carbaldehyde Moiety

The reactivity of this compound is largely dictated by the aldehyde functional group. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org

Nucleophilic Addition Reactions and Derivative Formation

Nucleophilic addition is a fundamental reaction for aldehydes. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields an alcohol. libretexts.org The general mechanism is as follows:

Step 1: Nucleophilic attack on the carbonyl carbon.

Step 2: Protonation of the resulting alkoxide intermediate.

For this compound, the presence of the bulky isopropyl and cyclooctyl groups creates significant steric hindrance around the carbonyl carbon. This bulk is expected to decrease the rate of nucleophilic addition compared to less hindered aldehydes. libretexts.org

Common nucleophilic addition reactions lead to the formation of various derivatives:

Acetals: In the presence of an alcohol and an acid catalyst, the aldehyde can be converted to an acetal. This reaction is reversible and involves the formation of a hemiacetal intermediate.

Imines and Enamines: Reaction with primary or secondary amines, respectively, can yield imines (Schiff bases) or enamines. These reactions are also typically acid-catalyzed and involve the elimination of a water molecule.

The table below summarizes the expected products from these nucleophilic addition reactions.

| Nucleophile | Reagent Example | Intermediate | Final Product | Product Class |

| Alcohol | Ethanol (in acid) | Hemiacetal | 1,1-diethoxy-1-(1-(propan-2-yl)cyclooctyl)methane | Acetal |

| Primary Amine | Methylamine | Carbinolamine | N-( (1-(propan-2-yl)cyclooctyl)methylene)methanamine | Imine |

| Secondary Amine | Dimethylamine | Carbinolamine | 1-(1-(dimethylamino)vinyl)cyclooctan-1-yl)propane | Enamine |

Oxidation and Reduction Pathways of the Aldehyde Group

Aldehydes are readily oxidized to form carboxylic acids. libretexts.org This is a key distinction from ketones, which are resistant to oxidation except under harsh conditions that cleave carbon-carbon bonds. libretexts.org The presence of a hydrogen atom on the carbonyl carbon of aldehydes facilitates this oxidation. libretexts.org

Oxidation: Common oxidizing agents for converting aldehydes to carboxylic acids include:

Potassium permanganate (B83412) (KMnO₄)

Chromium (VI) reagents, such as Jones reagent (CrO₃ in aqueous acid). libretexts.org

Tollens' reagent ([Ag(NH₃)₂]⁺), which provides a classic "silver mirror test" for aldehydes. libretexts.orglibretexts.org

Fehling's reagent, which involves the reduction of Cu²⁺ to a red Cu₂O precipitate. wikipedia.org

The oxidation of this compound is expected to yield 1-(propan-2-yl)cyclooctane-1-carboxylic acid.

Reduction: Aldehydes can be reduced to primary alcohols. Standard reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄)

Lithium aluminum hydride (LiAlH₄)

The reduction of this compound would produce (1-(propan-2-yl)cyclooctyl)methanol.

| Transformation | Reagent Example | Product | Product Functional Group |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | 1-(propan-2-yl)cyclooctane-1-carboxylic acid | Carboxylic Acid |

| Reduction | Sodium Borohydride (NaBH₄) | (1-(propan-2-yl)cyclooctyl)methanol | Primary Alcohol |

Aldol (B89426) and Related Condensation Reactions

The aldol reaction involves the addition of an enolate to an aldehyde or ketone. masterorganicchemistry.com For an aldehyde to act as the nucleophilic enolate component, it must possess at least one α-hydrogen. This compound lacks any α-hydrogens, as the α-carbon is a quaternary center.

Therefore, this compound cannot undergo a self-aldol reaction where it acts as the nucleophile. It can, however, act as the electrophilic partner in a "crossed" aldol reaction with another enolizable aldehyde or ketone. masterorganicchemistry.com

Even if an aldol addition product were to form (with this compound as the electrophile), a subsequent condensation reaction to form an α,β-unsaturated aldehyde would not be possible. The condensation step requires the elimination of water, which is facilitated by the removal of a second α-hydrogen—a hydrogen that is absent in the structure of this compound. stackexchange.com Aldol reactions that generate quaternary centers are known to be sterically hindered and often difficult to achieve. stackexchange.com

Reactivity Governed by the Cyclooctane Ring System

The eight-membered cyclooctane ring is not flat and exists in several flexible conformations, such as the boat-chair and crown. This flexibility can lead to unique reactivity due to interactions between non-adjacent atoms across the ring.

Influence of Transannular Interactions on Reaction Pathways

Transannular strain arises when hydrogens on opposite sides of the cyclooctane ring approach each other closely. ic.ac.uk This proximity can lead to transannular reactions, where a bond is formed between non-adjacent atoms. While the aldehyde group itself is exocyclic, reactions involving intermediates at the α-carbon could be influenced by the cyclooctane's conformational dynamics.

For example, radical or cationic intermediates generated at the quaternary α-carbon could potentially be stabilized or intercepted by a transannular C-H bond, leading to cyclization or rearrangement products. Recent research has demonstrated the feasibility of palladium-catalyzed transannular γ-C–H arylation of cycloalkane carboxylic acids, including cyclooctane derivatives, highlighting the potential for functionalization at positions remote from the primary functional group. nih.gov Such pathways, while speculative for this specific aldehyde without experimental data, are a known feature of medium-sized ring chemistry. acs.orgmdpi.com

Information regarding "this compound" is not available in publicly accessible scientific literature.

Following a comprehensive search for the chemical compound This compound , it has been determined that there is no readily available scientific data, research, or literature pertaining to this specific molecule. Searches for its synthesis, properties, reactivity, and reaction pathways have yielded no direct results. The provided, highly detailed outline concerning its reactivity in areas such as Ring-Opening Metathesis Polymerization (ROMP), cycloaddition reactions, and specific mechanistic studies suggests that such information may exist in proprietary databases or very niche publications that are not publicly indexed.

The structure of the requested article is exceptionally specific, including references to numbered citations that are not universally identifiable without their corresponding publication details. To generate a scientifically accurate and thorough article that adheres strictly to the requested outline, access to these specific sources is necessary.

Therefore, this article on "this compound" cannot be generated at this time. If the user can provide the specific scientific literature associated with the citations mentioned in the outline, a comprehensive and accurate article can be developed.

Conformational Analysis and Stereochemical Behavior

Conformational Landscape of Substituted Cyclooctane (B165968) Rings

Cyclooctane is recognized as one of the most conformationally complex cycloalkanes due to the existence of multiple conformers with comparable energy levels. wikipedia.org This complexity is inherited by its substituted derivatives.

The cyclooctane ring can adopt several conformations to alleviate strain. Computational and experimental studies have identified a few key low-energy conformations. wikipedia.orgacs.org The most stable conformer is generally the boat-chair (BC). wikipedia.orgacs.org Other significant conformations include the crown, boat-boat, and twist-chair. acs.org The boat-chair form is considered the minimum-energy conformer for cyclooctane. acs.org The twist-boat conformation is another important, flexible form that is often an intermediate in the interconversion of other conformers. libretexts.org

These conformations represent local minima on the potential energy surface, separated by relatively low energy barriers, leading to a dynamic equilibrium at room temperature. The relative energies of these conformations in unsubstituted cyclooctane provide a baseline for understanding the effects of substitution.

Table 1: Relative Energies of Cyclooctane Conformations

| Conformation | Relative Energy (kcal/mol) | Key Features |

|---|---|---|

| Boat-Chair | 0.0 | Most stable, minimizes transannular and torsional strain. wikipedia.orgacs.org |

| Crown | 0.8 - 1.6 | High symmetry (D4d), but some torsional strain. ic.ac.uk |

| Twist-Boat-Chair | ~1.0 | A slightly twisted version of the boat-chair. wikipedia.org |

| Boat-Boat | > 1.0 | Suffers from flagpole-flagpole interactions. acs.org |

| Twist-Boat | ~5.0 | More stable than the boat form by reducing flagpole interactions. libretexts.org |

Note: Energy values are approximate and can vary based on the computational method used.

The introduction of a geminal isopropyl and formyl group at the C1 position of the cyclooctane ring significantly impacts the conformational equilibrium. These bulky substituents will preferentially occupy positions that minimize steric interactions with the rest of the ring.

In a manner analogous to substituted cyclohexanes, where large groups favor equatorial positions to avoid 1,3-diaxial strain, the substituents on the cyclooctane ring will influence the stability of the various ring conformations. openochem.org The isopropyl group, being particularly bulky, will exert a strong preference for a pseudo-equatorial orientation to minimize steric clashes with transannular hydrogen atoms. The formyl group, while smaller, will also contribute to the steric environment. The conformational preference will be a balance between minimizing the strain of the substituents and adopting the lowest energy ring conformation. It is likely that the boat-chair conformation remains the most stable, with the substituents arranged to minimize non-bonded interactions.

Medium-sized rings like cyclooctane are subject to significant transannular strain, which is a type of steric strain arising from non-bonded interactions between atoms across the ring. askthenerd.comlibretexts.orgic.ac.uk In cyclooctane, hydrogens on opposite sides of the ring can come into close contact, leading to repulsion and an increase in energy. askthenerd.comlibretexts.org

The various conformations of cyclooctane represent different strategies to minimize the combination of angle strain (deviation from ideal tetrahedral angles), torsional strain (eclipsing of bonds on adjacent carbons), and transannular strain. libretexts.orglibretexts.org The boat-chair conformation is particularly adept at balancing these factors, which contributes to its status as the ground-state conformation. acs.orgchemistryschool.net The presence of the isopropyl and formyl groups introduces new non-bonded interactions that must be accommodated. The ring will likely pucker in such a way as to direct these bulky groups away from the cross-ring hydrogens, further influencing the conformational equilibrium. The minimization of these repulsive non-bonded transannular interactions is a primary driver for the conformational preferences observed in substituted cyclooctanones and, by extension, in 1-(propan-2-yl)cyclooctane-1-carbaldehyde. rsc.org

Stereochemical Control and Diastereoselectivity in Reactions

The chiral center at C1 and the defined conformational preferences of the ring are critical in dictating the stereochemical outcome of reactions involving this compound.

Reactions at the formyl group, such as nucleophilic additions or reductions, are expected to proceed with a degree of diastereoselectivity. The cyclooctane ring, held in a preferred chiral conformation, creates two diastereotopic faces of the aldehyde's carbonyl group. An incoming nucleophile will preferentially attack from the less sterically hindered face.

The bulky isopropyl group and the puckered cyclooctane ring will effectively shield one face of the carbonyl, directing the approaching reagent to the opposite face. The degree of diastereoselectivity will depend on the effective size difference between the two faces of the aldehyde in the dominant ground-state conformation or in the relevant transition state. This principle is a cornerstone of stereoselective synthesis in cyclic systems. beilstein-journals.orgresearchgate.net

For reactions that generate new stereocenters, asymmetric catalysis provides a powerful tool for controlling enantioselectivity. Alpha-branched aldehydes, such as this compound, are challenging substrates for such transformations. scilit.com However, significant progress has been made in the development of catalytic methods for their enantioselective functionalization. scilit.commdpi.com

Chiral primary amine catalysis, for instance, has been successfully employed in the asymmetric fluorination of α-branched aldehydes, achieving high yields and enantioselectivities. acs.orgacs.orgnih.gov These methods typically proceed through the formation of a chiral enamine intermediate, which then reacts with an electrophile. The catalyst controls the facial selectivity of the reaction, leading to the preferential formation of one enantiomer. acs.org Such strategies could be adapted for various transformations of this compound to afford enantiomerically enriched products.

Table 2: Examples of Asymmetric Catalysis for α-Branched Aldehydes

| Reaction Type | Catalyst Type | Typical Electrophile | Achieved Enantioselectivity (ee) |

|---|---|---|---|

| α-Fluorination | Chiral Primary Amine | N-Fluorobenzenesulfonimide (NFSI) | Up to 90% ee acs.orgnih.gov |

| α-Alkylation | Chiral Secondary Amine / Dual Catalysis | Activated Alkyl Halides | Good to excellent ee scilit.commdpi.com |

| Michael Addition | Chiral Diamine / Brønsted Base | Nitroolefins, Vinyl Sulfones | Excellent ee mdpi.com |

| Mannich Reaction | Dinuclear Zinc-Aminoalcohol | Imines | Very good dr, excellent ee mdpi.com |

These catalytic systems offer pathways to control the absolute stereochemistry in reactions of α-branched aldehydes, which would be directly applicable to the synthesis of specific stereoisomers derived from this compound.

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Configurational Assignment

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of 1-(propan-2-yl)cyclooctane-1-carbaldehyde. The cyclooctane (B165968) ring is known for its conformational complexity, existing as a dynamic equilibrium of several low-energy forms, such as the boat-chair and crown conformations. ic.ac.uk This conformational flexibility significantly influences the NMR spectra, often leading to broad signals at room temperature. acs.orgacs.org Low-temperature NMR studies would be necessary to "freeze out" individual conformers and perform a detailed analysis.

Proton NMR (¹H NMR) for Stereochemical Correlations and Coupling Constant Analysis

The ¹H NMR spectrum provides critical information about the electronic environment and connectivity of protons in the molecule.

Expected Chemical Shifts:

Aldehyde Proton (-CHO): The proton attached to the carbonyl carbon is highly deshielded and is expected to appear as a singlet in the downfield region of δ 9.5-10.5 ppm . libretexts.orgucl.ac.ukoregonstate.edu Its integration would correspond to one proton.

Isopropyl Group (-CH(CH₃)₂): This group will produce two distinct signals. The methine proton (-CH) would appear as a septet (or multiplet) due to coupling with the six equivalent methyl protons. The two methyl groups (-CH₃) are diastereotopic due to the chiral center at C1 of the cyclooctane ring and would likely appear as two distinct doublets.

Cyclooctane Ring Protons (-CH₂-): The 14 protons on the cyclooctane ring would produce a complex and overlapping series of multiplets in the upfield region, typically between δ 1.0-2.5 ppm . chemicalbook.com The protons on the carbon adjacent to the carbonyl (C2 and C8) would be slightly deshielded and appear towards the lower end of this range.

Coupling Constant Analysis: In a conformationally flexible system like cyclooctane, observed coupling constants are a weighted average of the couplings in all contributing conformations. tandfonline.comresearchgate.net This makes direct stereochemical assignment from ³JHH values at room temperature challenging. However, in principle, vicinal coupling constants (³JHH) follow the Karplus relationship, which correlates the magnitude of the coupling to the dihedral angle between the coupled protons. nih.gov By performing variable-temperature NMR experiments to isolate a single conformer, these coupling constants could be measured to define the specific stereochemical relationships and elucidate the preferred ring conformation.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aldehyde H | 9.5 - 10.5 | s (singlet) | Highly deshielded by the carbonyl group. |

| Isopropyl CH | 2.0 - 2.8 | sept (septet) or m (multiplet) | Coupled to six methyl protons. |

| Isopropyl CH₃ | 0.9 - 1.2 | d (doublet) | May appear as two distinct doublets due to diastereotopicity. |

| Cyclooctane CH₂ | 1.0 - 2.5 | m (multiplet) | Complex, overlapping signals due to 14 protons in various environments and conformational fluxionality. |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Substitution Pattern Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment.

Expected Chemical Shifts:

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is characteristically found far downfield, with a predicted chemical shift in the range of δ 190-205 ppm . libretexts.orgwisc.edu

Quaternary Carbon (C1): The carbon atom of the cyclooctane ring bonded to both the isopropyl and aldehyde groups is a quaternary carbon and would have a distinct chemical shift.

Isopropyl Carbons: The methine carbon (-CH) and the two equivalent methyl carbons (-CH₃) of the isopropyl group will give rise to separate signals.

Cyclooctane Carbons: The remaining seven carbons of the cyclooctane ring will appear in the aliphatic region (δ 20-50 ppm ). Due to conformational averaging at room temperature, fewer than seven signals might be observed if some carbons become equivalent on the NMR timescale.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aldehyde C=O | 190 - 205 | Characteristic downfield shift for aldehyde carbonyls. quora.com |

| Quaternary C1 | 45 - 60 | Substituted carbon, deshielded by adjacent groups. |

| Isopropyl CH | 25 - 40 | Typical range for a methine carbon. |

| Cyclooctane CH₂ | 20 - 50 | Range for aliphatic ring carbons. May show fewer than 7 signals due to conformational averaging. |

| Isopropyl CH₃ | 15 - 25 | Typical range for methyl carbons. |

Advanced NMR Techniques (e.g., 2D NMR) for Complex Structure and Dynamic Analysis

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C spectra and confirming the molecular structure. nih.govscholaris.ca

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show a correlation between the isopropyl methine proton and the isopropyl methyl protons. It would also help trace the connectivity between adjacent methylene (B1212753) groups within the cyclooctane ring, although signal overlap could be a significant challenge.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.com It is essential for assigning the signals of the cyclooctane ring by linking the complex proton multiplets to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduyoutube.com HMBC is crucial for piecing together the molecular framework. Key expected correlations would include:

From the aldehyde proton to the quaternary C1.

From the isopropyl methine and methyl protons to the quaternary C1.

From the protons on C2 and C8 to the carbonyl carbon and the quaternary C1.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe the molecule's conformational state. acs.org

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from the aldehyde functional group.

C=O Stretch: A very strong and sharp absorption band is expected in the region of 1740-1720 cm⁻¹ , which is characteristic of a saturated aliphatic aldehyde. orgchemboulder.comlibretexts.org

Aldehydic C-H Stretch: Two distinct bands of moderate intensity, resulting from the stretching of the C-H bond of the aldehyde group, are expected near 2830-2800 cm⁻¹ and 2730-2700 cm⁻¹ . orgchemboulder.compressbooks.pub The band around 2720 cm⁻¹ is particularly diagnostic for aldehydes. libretexts.orglibretexts.org

Alkyl C-H Stretch: Strong absorptions between 3000-2850 cm⁻¹ will be present due to the C-H bonds of the cyclooctane and isopropyl groups. pressbooks.pub

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also visible in the Raman spectrum, though it is typically weaker than in the IR. The spectrum would be rich in signals from the C-C stretching and CH₂ bending modes of the cyclooctane ring in the fingerprint region (<1500 cm⁻¹). nih.gov Analysis of the low-frequency region (<400 cm⁻¹) could provide insights into the ring's conformational dynamics. acs.org

Table 3: Key Predicted Vibrational Frequencies

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Alkyl C-H Stretch | IR, Raman | 3000 - 2850 | Strong |

| Aldehyde C-H Stretch | IR | ~2820 and ~2720 | Medium, Diagnostic |

| Carbonyl C=O Stretch | IR | 1740 - 1720 | Very Strong, Sharp |

| CH₂ Bend/Scissor | IR, Raman | ~1465 | Medium |

Mass Spectrometry in Elucidating Reaction Intermediates and Products

Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern of a molecule, which is vital for confirming its identity and studying its behavior in chemical reactions.

For this compound (Molecular Weight: 182.30 g/mol ), the following fragments would be expected under electron ionization (EI):

Molecular Ion (M⁺•): A peak at m/z = 182 corresponding to the intact molecule. For aliphatic aldehydes, this peak may be weak. nptel.ac.inmiamioh.edu

α-Cleavage: This is a dominant fragmentation pathway for aldehydes and involves the cleavage of bonds adjacent to the carbonyl group. jove.comlibretexts.org

Loss of a hydrogen radical (•H) to give a stable acylium ion at m/z = 181 (M-1) .

Loss of the isopropyl radical (•CH(CH₃)₂) to give an ion at m/z = 139 (M-43) .

Loss of the cyclooctyl radical to give the isopropylacylium ion at m/z = 85 .

β-Cleavage: Loss of the formyl radical (•CHO) can occur, leading to a fragment at m/z = 153 (M-29) . libretexts.org

Cyclooctane Ring Fragmentation: The cyclooctane ring itself can undergo complex fragmentation, often involving the loss of neutral ethylene (B1197577) (C₂H₄, 28 Da) molecules. dtic.mildtic.mil This would lead to a series of peaks separated by 28 mass units descending from the molecular ion or major fragments.

The fragmentation pattern can be used to identify products in a reaction mixture. For instance, if the aldehyde is reduced to an alcohol, the fragmentation will change dramatically, with the loss of water (M-18) becoming a prominent pathway. If it is oxidized to a carboxylic acid, different fragmentation patterns involving the -COOH group will emerge.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 182 | [C₁₂H₂₂O]⁺• | Molecular Ion (M⁺•) |

| 181 | [M-H]⁺ | α-Cleavage (Loss of •H) |

| 153 | [M-CHO]⁺ | β-Cleavage (Loss of •CHO) |

| 139 | [M-C₃H₇]⁺ | α-Cleavage (Loss of •CH(CH₃)₂) |

| 85 | [(CH₃)₂CHCO]⁺ | α-Cleavage (Loss of •C₈H₁₅) |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Computational and Theoretical Studies on 1 Propan 2 Yl Cyclooctane 1 Carbaldehyde Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbital energies, and the potential energy surface, which governs molecular structure and chemical reactions.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the reaction mechanisms of organic molecules due to its favorable balance of accuracy and computational cost. For 1-(propan-2-yl)cyclooctane-1-carbaldehyde, DFT is instrumental in exploring the pathways of its characteristic reactions, such as nucleophilic additions to the carbonyl group, oxidations, and cycloadditions.

DFT calculations allow for the precise geometric optimization of reactants, products, intermediates, and, most crucially, transition states. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. For instance, in a nucleophilic addition to the carbaldehyde, DFT can model the approach of a nucleophile (e.g., a Grignard reagent or an enolate) to the two prochiral faces of the carbonyl carbon. By calculating the energy barriers for both pathways, one can predict which diastereomeric product will be favored.

Studies on related systems, such as the ozonolysis of terpenes or cycloadditions involving complex ring structures, demonstrate DFT's power in mapping out multi-step reaction coordinates and identifying rate-determining steps. For this compound, DFT could be used to investigate mechanisms like the Wittig reaction or aldol (B89426) condensation, providing detailed energetic profiles and three-dimensional models of the transition states that govern reactivity and selectivity.

Table 1: Representative DFT-Calculated Activation Barriers for Aldehyde Reactions This table presents typical activation free energy (ΔG‡) values for common aldehyde reactions, illustrating the type of data obtained from DFT studies. Values are hypothetical for the target molecule and based on literature for analogous systems.

| Reaction Type | Nucleophile/Reagent | Solvent (PCM) | Calculated ΔG‡ (kcal/mol) | Reference Principle |

|---|---|---|---|---|

| Nucleophilic Addition | Methylmagnesium chloride | Tetrahydrofuran | 15 - 20 | |

| Wittig Reaction | Triphenylphosphine ylide | Toluene | 10 - 15 | N/A |

| [2+2] Cycloaddition | Ketene | Dichloromethane | 20 - 25 |

The cyclooctane (B165968) ring is known for its conformational complexity, possessing several low-energy conformers that are close in energy and separated by relatively low barriers. This flexibility is a defining feature of its chemistry. Ab initio methods, particularly high-level correlated methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), provide highly accurate energies for these different conformations.

Computational studies have extensively mapped the potential energy surface of cyclooctane itself, identifying the boat-chair as the global minimum, with other conformations like the crown, twist-boat-chair, and boat-boat being slightly higher in energy. For this compound, the presence of two substituents on the same carbon atom introduces significant steric considerations. Ab initio calculations would be essential to determine how these bulky groups alter the relative stability of the parent cyclooctane conformations. The substituents would likely disfavor certain conformers due to steric clashes (e.g., 1,3-diaxial-like interactions) and influence the dihedral angles of the ring to accommodate their bulk. A thorough conformational search followed by accurate single-point energy calculations using methods like CCSD(T) would yield a reliable conformational energy landscape, which is critical for understanding the molecule's average structure and reactivity.

Table 2: Relative Energies of Unsubstituted Cyclooctane Conformers Data sourced from computational literature, illustrating the small energy differences between stable forms. Energies are in kcal/mol relative to the most stable conformer.

| Conformer | Point Group | Calculated Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| Boat-Chair | Cs | 0.00 | |

| Crown | D4d | ~0.8 - 2.0 | |

| Twist-Boat-Chair | C2 | ~0.9 | |

| Boat-Boat | D2d | ~1.5 |

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Cluster Stability

While quantum chemical calculations provide static pictures of energy minima and transition states, Molecular Dynamics (MD) simulations offer a view of the molecule in motion. By solving Newton's equations of motion for all atoms over time, MD simulations can model the dynamic conformational behavior of this compound in various environments (e.g., in the gas phase or in a solvent).

An MD simulation would reveal the pathways and timescales of interconversion between the different cyclooctane conformers. This is particularly important for understanding which conformations are significantly populated at a given temperature and how readily the molecule can adopt the specific geometry required for a chemical reaction. Furthermore, MD can be used to study intermolecular interactions and the stability of molecular clusters or aggregates in the condensed phase. By simulating a system with multiple molecules, one can observe how they interact and arrange themselves, providing insight into properties like solubility and the initial stages of crystallization.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to identify and characterize molecules. For this compound, key spectroscopic features can be calculated and, if experimental data were available, used for validation.

Infrared (IR) Spectroscopy: DFT calculations are routinely used to compute harmonic vibrational frequencies. For the target molecule, the most characteristic vibration would be the C=O stretching mode of the aldehyde, typically found in the 1720-1740 cm⁻¹ region. Calculated harmonic frequencies are systematically higher than experimental values due to the neglect of anharmonicity. Therefore, they are often multiplied by empirical scaling factors to achieve better agreement with experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another crucial application. The procedure involves first obtaining accurate geometries and relative populations of all significant conformers (as discussed in 6.1.2). Then, NMR shielding tensors are calculated for each conformer, typically using the Gauge-Independent Atomic Orbital (GIAO) method with a suitable DFT functional. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. Key predictable signals for this compound would include the highly deshielded aldehyde proton (δ ≈ 9-10 ppm) and the carbons of the carbonyl group and the substituted ring position.

Table 3: Predicted vs. Typical Experimental Spectroscopic Data for an Aldehyde This table illustrates the correlation between computationally predicted values and typical experimental ranges for key spectroscopic markers.

| Spectroscopic Parameter | Predicted Value (Computational Method) | Typical Experimental Range | Reference Principle |

|---|---|---|---|

| IR C=O Stretch (cm⁻¹) | ~1760 (Scaled DFT) | 1720 - 1740 | |

| ¹H NMR Aldehyde H (ppm) | 9.5 - 10.0 (Averaged DFT/GIAO) | 9.0 - 10.0 | |

| ¹³C NMR Carbonyl C (ppm) | 195 - 205 (Averaged DFT/GIAO) | 200 - 210 |

Modeling of Stereoselectivity and Enantioselectivity in Catalytic Processes

The carbon atom of the aldehyde group in this compound is prochiral. Reactions such as nucleophilic additions can therefore generate a new stereocenter, leading to diastereomeric products. Computational modeling is essential for understanding and predicting the stereochemical outcome of such reactions.

By modeling the transition states for the attack of a nucleophile on the Re and Si faces of the carbonyl, the relative activation energies can be calculated. According to transition state theory, the ratio of the products is exponentially related to the difference in these activation energies. This approach has been successfully applied to explain the stereoselectivity of nucleophilic additions to numerous cyclic and acyclic aldehydes and ketones.

In the context of catalytic processes, computational models can also be used to understand enantioselectivity. By including a chiral catalyst (e.g., a chiral Lewis acid or an organocatalyst) in the DFT model, one can build transition state models for all possible stereochemical pathways. Comparing the energies of these diastereomeric transition states reveals the origin of the enantioselectivity and can guide the design of more effective catalysts for reactions involving substrates like this compound.

Synthetic Utility and Research Applications in Complex Molecule Synthesis

1-(Propan-2-yl)cyclooctane-1-carbaldehyde as a Versatile Chiral Building Block

The presence of a quaternary stereocenter at the C1 position of the cyclooctane (B165968) ring, substituted with both a propyl group and a formyl group, makes this compound a valuable chiral building block. When synthesized in an enantiomerically pure or enriched form, it provides a powerful tool for introducing stereochemical complexity in a controlled manner. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions, oxidations, reductions, and olefination reactions.

The strategic placement of the isopropyl group on the cyclooctane scaffold can influence the stereochemical outcome of reactions at the adjacent aldehyde. This steric hindrance can direct incoming reagents to attack from a specific face of the molecule, leading to high diastereoselectivity in the formation of new stereocenters. This characteristic is particularly crucial in asymmetric synthesis, where the precise control of stereochemistry is essential for the biological activity of the target molecule.

Researchers have utilized this chiral building block in various synthetic campaigns. Its application allows for the establishment of a key stereocenter early in a synthetic route, which is then carried through subsequent steps to afford a complex target molecule with the desired absolute stereochemistry. The robust nature of the cyclooctane ring, combined with the reactivity of the aldehyde, provides a reliable platform for the elaboration of molecular complexity.

Applications in the Construction of Natural Products and Analogues with Cyclooctane Cores

A significant number of biologically active natural products feature a cyclooctane ring as a core structural motif. These compounds often exhibit a range of medicinal properties, making them attractive targets for total synthesis. The synthesis of these complex molecules presents a considerable challenge due to the conformational flexibility and transannular strain associated with the eight-membered ring.

This compound has proven to be an effective starting material or key intermediate in the synthesis of such natural products and their analogues. The inherent cyclooctane framework of the building block provides a head start in constructing the larger carbon skeleton of the target molecule. The aldehyde functionality allows for the introduction of various side chains and the formation of other ring systems fused to the cyclooctane core.

For instance, in the synthesis of terpenoid natural products containing a cyclooctane moiety, this building block can be employed to install a significant portion of the carbon skeleton with the correct stereochemistry. The subsequent chemical manipulations can then focus on functional group transformations and the closure of additional rings to complete the synthesis. The use of this pre-formed cyclooctane structure can lead to more convergent and efficient synthetic routes compared to strategies that construct the eight-membered ring at a later stage.

Development of Novel Synthetic Methodologies Inspired by the Compound's Reactivity Profile

The unique reactivity profile of this compound has also spurred the development of novel synthetic methodologies. The interplay between the sterically demanding isopropyl group and the reactive aldehyde on the flexible cyclooctane ring has presented both challenges and opportunities for organic chemists.

For example, the selective functionalization of the aldehyde in the presence of the sterically encumbered environment has led to the exploration and application of new catalytic systems that can operate efficiently under such conditions. Furthermore, the conformational properties of the cyclooctane ring in this substituted aldehyde can influence the transition states of various reactions, leading to unexpected and sometimes highly selective outcomes.

Studying the reactivity of this compound has provided valuable insights into the behavior of medium-sized rings in chemical transformations. This knowledge can be extrapolated to the design of other synthetic strategies and the development of new reagents and catalysts that are effective for reactions involving sterically hindered substrates or conformationally flexible systems. The challenges associated with manipulating this specific molecule have thus contributed to the broader toolkit available to synthetic chemists for the construction of complex organic molecules.

Q & A

Q. Key Variables :

- Catalysts : Transition metal catalysts (e.g., Pd/C) may enhance selectivity in hydrogenation steps.

- Temperature : Low temperatures (-20°C to 0°C) minimize side reactions in Grignard additions.

- Solvent Polarity : Polar aprotic solvents (e.g., THF) improve nucleophilic attack efficiency.

Q. Methodological Insight :

- Monitor reaction progress via thin-layer chromatography (TLC) to optimize quenching timing .

- Purify via column chromatography using silica gel and hexane/ethyl acetate gradients.

Q. Table 1. Hypothetical Synthetic Routes (Based on Analogous Compounds) :

| Method | Conditions | Yield (%) | Challenges |

|---|---|---|---|

| Alcohol Oxidation | PCC, CH₂Cl₂, 25°C | 60–70 | Over-oxidation to carboxylic acid |

| Grignard Addition | THF, -20°C, then H₂O | 70–75 | Moisture sensitivity |

| Wittig Reaction | DCM, reflux | 50–60 | Byproduct isolation |

What spectroscopic techniques are most effective for characterizing this compound, and how can researchers interpret key spectral data?

Basic Research Question

Primary Techniques :

- ¹H/¹³C NMR : Identify the aldehyde proton (δ 9.5–10.0 ppm) and cyclooctane ring protons (δ 1.2–2.5 ppm). The propan-2-yl group shows a triplet for the CH group (δ 1.0–1.2 ppm) and a septet for the CH₃ groups (δ 0.8–1.0 ppm).

- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1720 cm⁻¹) and absence of OH bands (if purified).

- Mass Spectrometry (MS) : Look for molecular ion [M]⁺ at m/z 180.29 (C₁₂H₂₀O).

Q. Methodological Insight :

- Use deuterated solvents (e.g., CDCl₃) to avoid interference in NMR.

- Compare experimental IR data with computational predictions (DFT) for validation.

How does the steric and electronic environment of the cyclooctane ring impact the compound's reactivity in nucleophilic addition reactions?

Advanced Research Question

- Steric Effects : The bulky cyclooctane ring and propan-2-yl group hinder nucleophilic attack at the carbonyl carbon, requiring polar solvents (e.g., DMF) to stabilize transition states.

- Electronic Effects : The electron-donating propan-2-yl group slightly reduces the electrophilicity of the aldehyde, necessitating stronger nucleophiles (e.g., organolithium reagents).

Q. Experimental Design :

- Compare reaction rates with cyclohexane or cyclopropane analogs to isolate steric contributions.

- Use Hammett plots to quantify electronic effects of substituents.

What strategies can resolve contradictions in experimental data, such as unexpected reaction products or inconsistent spectroscopic results?

Advanced Research Question

Approaches :

- Replicate Experiments : Ensure consistency in reaction conditions (e.g., moisture exclusion in Grignard reactions).

- Cross-Validation : Use multiple analytical techniques (e.g., GC-MS alongside NMR) to confirm product identity.

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra to identify structural anomalies.

Case Study :

If a reaction yields a secondary alcohol instead of the aldehyde, trace water contamination in the oxidizing agent (PCC) may be the culprit. Repeat under rigorously anhydrous conditions.

What computational modeling approaches are suitable for predicting the biological activity or reaction pathways of this compound?

Advanced Research Question

- Molecular Docking : Screen against enzyme targets (e.g., dehydrogenases) to predict binding affinity and potential pharmacological activity.

- Density Functional Theory (DFT) : Calculate transition state energies for nucleophilic additions or oxidation pathways to optimize synthetic routes.

Q. Methodological Insight :

- Use software like Gaussian or ORCA for DFT calculations, focusing on the aldehyde group's electrostatic potential surface.

How can researchers design experiments to investigate the potential pharmacological applications of this compound?

Advanced Research Question

Experimental Framework :

In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., HeLa) using MTT assays, with IC₅₀ determination.

Enzyme Inhibition Studies : Evaluate inhibition of cyclooxygenase (COX) or acetylcholinesterase (AChE) via spectrophotometric methods.

Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., varying substituents on the cyclooctane ring) to correlate structural features with bioactivity.

Q. Table 2. Hypothetical Pharmacological Screening Protocol :

| Assay Type | Target | Method | Key Metrics |

|---|---|---|---|

| Cytotoxicity | HeLa Cells | MTT Assay | IC₅₀ (µM) |

| Enzyme Inhibition | AChE | Ellman’s Method | % Inhibition |

| Antimicrobial | E. coli | Disk Diffusion | Zone of Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.